N-Butylscopine Bromide

Description

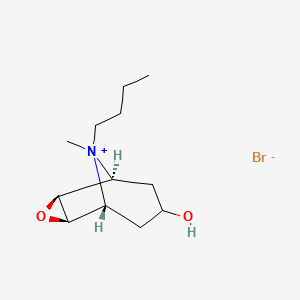

Structural Classification as a Quaternary Ammonium (B1175870) Tropane (B1204802) Alkaloid

N-Butylscopolamine bromide is classified as a quaternary ammonium tropane alkaloid. nih.govontosight.ai This classification is based on its distinct chemical structure, which features two key components: a tropane skeleton and a quaternary ammonium group.

The tropane skeleton is a bicyclic organic compound that forms the core of a class of alkaloids known as tropane alkaloids. nih.gov These alkaloids are naturally found in plants of the Solanaceae family. ontosight.ai

The second defining feature is the quaternary ammonium group . This consists of a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge on the nitrogen atom. mdpi.com In the case of N-butylscopolamine bromide, a butyl group is attached to the nitrogen atom of the tropane ring, and the positive charge is balanced by a bromide anion. nih.govfda.gov This quaternary structure makes it a charged molecule, which has significant implications for its biological activity. nih.gov Specifically, it limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system effects. wikipedia.org

The combination of the tropane alkaloid structure and the quaternary ammonium group defines N-butylscopolamine bromide's pharmacological profile as a peripherally acting antimuscarinic agent. drugbank.com

Chemical and Pharmacological Data

Table 1: Chemical Identification of N-Butylscopolamine Bromide

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | [(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide | nih.gov |

| CAS Number | 149-64-4 | drugfuture.com |

| Molecular Formula | C21H30BrNO4 | drugfuture.com |

| Molecular Weight | 440.37 g/mol | drugfuture.com |

Table 2: Pharmacological Profile of N-Butylscopolamine Bromide

| Parameter | Description | Source |

|---|---|---|

| Mechanism of Action | Acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, preventing acetylcholine from binding and causing smooth muscle contraction. | drugbank.commedchemexpress.com |

| Pharmacological Class | Anticholinergic, Antimuscarinic, Antispasmodic | drugbank.comnih.gov |

| Primary Effect | Reduces smooth muscle contraction and spasms in the gastrointestinal, urinary, and biliary tracts. | drugbank.comnih.gov |

| Receptor Specificity | Binds to muscarinic receptors, with a high affinity for M3 receptors in the gastrointestinal tract. | drugbank.com |

Compound Names Mentioned in this Article

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H22BrNO2 |

|---|---|

Molecular Weight |

292.21 g/mol |

IUPAC Name |

(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide |

InChI |

InChI=1S/C12H22NO2.BrH/c1-3-4-5-13(2)9-6-8(14)7-10(13)12-11(9)15-12;/h8-12,14H,3-7H2,1-2H3;1H/q+1;/p-1/t8?,9-,10+,11-,12+,13?; |

InChI Key |

PQWFBJJLAMGVJL-LTDPRMFCSA-M |

Isomeric SMILES |

CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O)C.[Br-] |

Canonical SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)O)C.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for N Butylscopine Bromide

Established Chemical Synthesis Routes from Scopolamine (B1681570) Precursors

The conversion of scopolamine to N-butylscopolamine bromide is a cornerstone of its commercial production. This transformation is primarily achieved through direct alkylation, a process that modifies the tertiary amine group of the scopolamine molecule.

The most prevalent method for synthesizing N-butylscopolamine bromide is through the quaternization of the nitrogen atom in the scopolamine ring. ump.edu.pl This N-alkylation reaction involves treating scopolamine with n-butyl bromide. researchgate.net The process converts the tertiary amine in the scopolamine molecule into a quaternary ammonium (B1175870) salt, which alters its pharmacological properties, notably preventing it from crossing the blood-brain barrier. wikipedia.orgresearchgate.net

The reaction conditions for this N-alkylation have been optimized in various ways to improve yield and reduce environmental impact. Key variables include the choice of solvent, reaction temperature, and reaction time. Acetonitrile (B52724) and tetrahydrofuran (B95107) are commonly employed as reaction media. google.comgoogle.com For instance, one established method involves heating scopolamine base and n-butyl bromide in acetonitrile at 65°C for 160 hours, resulting in a yield of approximately 65%. chemicalbook.com

Alternative procedures have been developed to enhance efficiency. A patented method avoids the use of a separate medium by using an excess of n-butyl bromide, which acts as both a reactant and a solvent. google.comgoogle.com This approach leverages the high solubility of scopolamine and the poor solubility of the product, N-butylscopolamine bromide, in n-butyl bromide to drive the reaction. google.comgoogle.com By increasing the reaction temperature to 70-100°C, the reaction time can be significantly shortened to 15-40 hours. google.comgoogle.com Another patented method utilizes tetrahydrofuran as the solvent, with a reaction at 80°C for 35 hours achieving a total yield of over 60% after recrystallization. google.com

| Method | Solvent | Reactant Ratio (Scopolamine:n-Butyl Bromide) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Method 1 | Acetonitrile | 1 g : 0.27 g (approx.) | 65 | 160 | 65 | google.comchemicalbook.com |

| Method 2 | None (n-Butyl Bromide as solvent) | 1 g : 3 ml | 90 | 30 | >85 (crude) | google.comgoogle.com |

| Method 3 | Tetrahydrofuran (THF) | 1 g : 0.3 ml | 80 | 35 | >60 (total) | google.com |

Table 1: Comparison of different N-alkylation reaction conditions for the synthesis of N-Butylscopolamine Bromide.

While the direct alkylation of scopolamine is the most common route, alternative multi-step synthesis pathways have been explored, often starting from different precursors. bloomtechz.com These routes are generally more complex and less economically competitive than the semi-synthesis from naturally extracted scopolamine. researchgate.net

One reported multi-step synthesis involves the following steps:

Step 1: Reaction of 2-bromoisopropylacetophenone with N-methyl-2-pyridinecarboxamide in the presence of cesium chloride at 85°C. bloomtechz.com

Step 2: The resulting intermediate is then reacted with propylene (B89431) oxide in the presence of sodium hydroxide (B78521) to yield N-butylscopolamine bromide. bloomtechz.com

Another described pathway begins with cis-4-hydroxy-3-methoxyphenylacetic acid:

Step 1: This starting material is reacted with 2,3-dibromopropionyl bromide in ethanol (B145695) to produce an ester intermediate. bloomtechz.com

Step 2: The intermediate is subsequently converted to N-butylscopolamine bromide. bloomtechz.com

Emerging Enzymatic Synthesis Approaches

To address some of the drawbacks of chemical synthesis, such as harsh reaction conditions, enzymatic methods are being investigated. bloomtechz.com An emerging approach utilizes a thermophilic esterase to catalyze the synthesis of N-butylscopolamine bromide. bloomtechz.com

This biocatalytic route involves:

Reaction: The enzyme Thermomyces lanuginosus lipase (B570770) (TLL) is used to catalyze the reaction between a scopolamine precursor and an n-butyl donor. bloomtechz.com

Conditions: The reaction is carried out in a phosphate (B84403) buffer at an appropriate temperature and pH. bloomtechz.com

Compared to traditional chemical methods, this enzymatic route offers milder reaction conditions and has the potential for higher selectivity and yield. bloomtechz.com However, the dependence on specific enzymes can present challenges related to catalyst cost and stability, requiring further process optimization for large-scale industrial application. bloomtechz.com

Pharmacological Mechanisms and Receptor Interactions of N Butylscopine Bromide

Detailed Muscarinic Acetylcholine (B1216132) Receptor Antagonism

The core mechanism of N-Butylscopine Bromide involves its interaction with muscarinic acetylcholine receptors, which are instrumental in mediating the signals of the parasympathetic nervous system that control involuntary smooth muscle contraction. patsnap.com

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. patsnap.comresearchgate.net This means it binds reversibly to the same receptor sites as the endogenous neurotransmitter, acetylcholine, but without activating the receptor. By occupying these sites, it prevents acetylcholine from binding and initiating the intracellular signaling cascade that leads to smooth muscle contraction. drugbank.com Pharmacological studies have demonstrated that this compound possesses a high affinity for muscarinic receptors located on the smooth-muscle cells of the gastrointestinal tract. nih.govresearchgate.net Its efficacy is derived from this potent, competitive blockade, which effectively inhibits parasympathetic stimulation of smooth muscle. patsnap.com

While there are five subtypes of muscarinic receptors (M1-M5), the therapeutic effect of this compound is primarily associated with its antagonism of the M3 receptor subtype. drugbank.com M3 receptors are predominantly located on smooth muscle cells and are the primary mediators of acetylcholine-induced contraction in the gastrointestinal tract. drugbank.comnih.gov By selectively binding to and blocking these M3 receptors, this compound effectively prevents the muscle spasms that lead to abdominal cramping and pain. drugbank.com While it may interact with other muscarinic receptor subtypes, its high affinity for M3 receptors is the basis for its targeted spasmolytic action in the digestive system. nih.govdrugbank.com

This compound directly modulates physiological responses that are mediated by acetylcholine. In functional in-vitro studies using human intestinal samples, this compound has been shown to concentration-dependently inhibit muscle contractions, intracellular calcium mobilization, and epithelial secretion induced by the muscarinic agonist bethanechol. nih.gov This demonstrates its ability to effectively counteract the effects of cholinergic stimulation. nih.gov The compound also inhibits cholinergic muscarinic responses in muscle and epithelial tissues that are evoked by electrical nerve stimulation. nih.gov

The following table presents the half-maximal inhibitory concentration (IC50) values of this compound against bethanechol-induced responses in human intestinal tissue, illustrating its potent antimuscarinic action. nih.gov

| Bethanechol-Induced Response | IC50 Value (nmol/L) |

| Muscle Contractions | 429 |

| Calcium Mobilization | 121 |

| Epithelial Secretion | 224 |

This table is based on data from a study on human intestinal samples. nih.gov

Peripheral Anticholinergic Action and Functional Implications

A key feature of this compound is its chemical structure as a quaternary ammonium (B1175870) compound. mims.compatsnap.com This structure carries a positive charge, which limits its ability to cross lipid membranes, most notably the blood-brain barrier. mims.compatsnap.com Consequently, this compound exerts its effects primarily on the peripheral nervous system, without the central nervous system side effects commonly associated with tertiary amine anticholinergics like scopolamine (B1681570). mims.compatsnap.com This peripheral selectivity ensures that its antispasmodic action is concentrated on visceral organs, such as the smooth muscle of the abdominal and pelvic areas. mims.com

Mechanisms Underlying Smooth Muscle Spasmolysis

The spasmolytic effect of this compound is a direct result of its anticholinergic action on smooth muscle cells. nih.gov By blocking the M3 muscarinic receptors in the gastrointestinal, biliary, and genito-urinary tracts, it inhibits the binding of acetylcholine, which is necessary for muscle contraction. cancer.govdrugbank.com This inhibition of acetylcholine-stimulated contraction leads to the relaxation of smooth muscle. patsnap.comdrugbank.com This muscle-relaxant and spasmolytic effect alleviates the pain and discomfort caused by cramps and spasms in these organs. researchgate.netdrugbank.com

Preclinical Pharmacokinetics and Biotransformation of N Butylscopine Bromide

In Vitro and In Vivo Absorption and Distribution Profiles

The absorption of N-Butylscopolamine Bromide from the gastrointestinal tract is limited. nih.gov As a quaternary ammonium (B1175870) compound, it is highly polar, which contributes to its poor absorption after oral administration, estimated at about 8%. medicines.org.uk Consequently, systemic bioavailability is very low, generally less than 1%. nih.gov Studies in humans after oral administration of single doses ranging from 20 to 400 mg found mean peak plasma concentrations between 0.11 ng/mL and 2.04 ng/mL, which were reached approximately 2 hours post-administration. medicines.org.uk

Following absorption, N-Butylscopolamine Bromide is rapidly distributed to tissues. researchgate.net It demonstrates a high affinity for muscarinic receptors located on the smooth muscle cells of the gastrointestinal tract. nih.gov Its distribution is largely concentrated on the muscle cells of the abdominal and pelvic regions, as well as in the intramural ganglia of the abdominal organs. medicines.org.uk The volume of distribution has been calculated to be 128 liters. drugbank.comnih.gov Plasma protein binding is approximately 4.4%. medicines.org.uk Animal studies have shown that after oral administration, radioactivity from labeled N-Butylscopolamine Bromide accumulates in the wall of the distal small intestine. oup.comresearchgate.net

| Pharmacokinetic Parameter | Value | Source |

|---|---|---|

| Oral Bioavailability | <1% - 8% | nih.govmedicines.org.uk |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | medicines.org.uk |

| Volume of Distribution (Vd) | 128 L | drugbank.comnih.gov |

| Plasma Protein Binding | ~4.4% | medicines.org.uk |

Elucidation of Metabolic Pathways: Hydrolytic Cleavage and Metabolite Characterization

The primary metabolic pathway for N-Butylscopolamine Bromide is the hydrolytic cleavage of its ester bond. medicines.org.ukdrugbank.comnih.gov This process breaks the compound down into its constituent parts. The resulting metabolites are not considered to be significantly active. drugbank.comnih.govnih.gov Further research indicates that the metabolites that are excreted via the renal route exhibit poor binding to muscarinic receptors, and therefore are not believed to contribute to the therapeutic effect of the parent compound. medicines.org.uknih.gov

Excretion Dynamics and Routes of Elimination

Following oral administration, N-Butylscopolamine Bromide is eliminated predominantly through the feces. drugbank.comnih.gov In human studies, approximately 90% of the recovered radioactivity from an oral dose was found in the feces. medicines.org.uk Renal excretion is a minor route of elimination for the orally administered drug, accounting for 2% to 5% of the dose. medicines.org.uk The urinary excretion of the unchanged parent compound is less than 0.1% of the dose. medicines.org.uk

Preclinical studies in rats using radiolabeled N-Butylscopolamine Bromide provided further insight into its excretion. After oral administration, about 6% of the radioactivity was excreted in the bile and 1.2% in the urine over 24 hours, confirming poor gastrointestinal absorption. oup.comresearchgate.net For the fraction of the drug that is systemically absorbed, biliary excretion is the main elimination route. oup.comresearchgate.net

| Route of Elimination (Human, Oral Dose) | Percentage of Dose | Source |

|---|---|---|

| Fecal Excretion | ~90% | medicines.org.uk |

| Renal Excretion | 2% - 5% | medicines.org.uk |

Impact of Quaternary Ammonium Structure on Systemic Bioavailability and Blood-Brain Barrier Permeability

The chemical structure of N-Butylscopolamine Bromide as a quaternary ammonium compound is the primary determinant of its pharmacokinetic profile. medicines.org.ukresearchgate.net This structure renders the molecule permanently charged and highly polar. medicines.org.uk High polarity and low lipid solubility are characteristics that significantly hinder the passage of molecules across biological membranes, such as the gastrointestinal epithelium. researchgate.netxiahepublishing.com This directly results in the observed poor absorption and very low systemic bioavailability of orally administered N-Butylscopolamine Bromide. nih.govmedicines.org.ukresearchgate.net

Furthermore, the same structural properties prevent N-Butylscopolamine Bromide from crossing the blood-brain barrier. nih.govmedicines.org.ukdrugbank.comnih.gov The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. patsnap.com Compounds with high polarity and low lipid solubility, like N-Butylscopolamine Bromide, are effectively excluded. xiahepublishing.comnih.gov This confinement to the periphery is a key feature of its pharmacological action, localizing its effects to peripheral systems and preventing central anticholinergic effects. nih.govresearchgate.net

In Vitro and Ex Vivo Pharmacological Characterization of N Butylscopine Bromide Activity

Experimental Models for Gastrointestinal Motility Studies

To understand the pharmacological profile of N-Butylscopine Bromide, researchers utilize various in vitro and ex vivo experimental models that replicate the physiological environment of the gastrointestinal (GI) tract. These models primarily involve the use of isolated tissue preparations from different segments of the gut, allowing for the direct measurement of muscle activity and the influence of pharmacological agents.

Analysis of Spontaneous and Induced Contractions in Isolated Tissues (e.g., Duodenum, Colon)

Isolated segments of the intestine, such as the duodenum, ileum, and colon, from various species including humans and rats, are commonly used in organ bath setups. nih.govresearchgate.net These tissues often exhibit spontaneous rhythmic contractions, which are intrinsic to the smooth muscle and the enteric nervous system (ENS). The effect of this compound is assessed by its ability to reduce the frequency and amplitude of these spontaneous contractions.

Furthermore, contractions can be induced by various spasmogens to simulate hyperactive conditions. In these models, this compound demonstrates a potent spasmolytic effect, relaxing the smooth muscle and counteracting the induced spasms. nih.gov Studies on human colon tissue have shown that this compound significantly affects and slows muscle contractility in vitro. researchgate.net Its high affinity for muscarinic receptors located on the smooth-muscle cells of the GI tract leads to a direct smooth-muscle relaxing effect. nih.gov

Effects on Neurotransmitter-Mediated Contractions (e.g., Acetylcholine (B1216132), Carbachol)

A key mechanism of this compound is its anticholinergic activity. nih.gov It acts as a competitive antagonist at muscarinic receptors, thereby blocking the action of acetylcholine (ACh), the primary excitatory neurotransmitter of the parasympathetic nervous system in the gut. nih.govcancer.govpatsnap.com

In vitro studies consistently show that this compound effectively inhibits contractions induced by muscarinic agonists such as acetylcholine, carbachol, and bethanechol. A comprehensive study using human intestinal samples demonstrated that this compound concentration-dependently reduced muscle contractions, calcium mobilization, and epithelial secretion induced by the muscarinic agonist bethanechol. nih.gov The half-maximal inhibitory concentration (IC50) values from this research highlight its potent antimuscarinic action across different physiological responses in the human gut. nih.gov

Table 1: IC50 Values of this compound Against Bethanechol-Induced Responses in Human Intestinal Tissue

| Response Measured | IC50 Value (nmol/L) |

|---|---|

| Muscle Contraction | 429 |

| Calcium Mobilization | 121 |

| Epithelial Secretion | 224 |

Data sourced from a study on human intestinal samples. nih.gov

Modulatory Effects on Electrical Field Stimulation Responses

Electrical field stimulation (EFS) is a technique used in isolated tissue preparations to induce the release of endogenous neurotransmitters from enteric neurons, thereby causing muscle contraction or relaxation. nih.gov This method allows for the investigation of a drug's effect on neurotransmission within the enteric nervous system.

Studies have shown that this compound inhibits the contractile responses evoked by EFS. In human intestinal samples, concentrations of 1-10 μmol/L of this compound were found to inhibit cholinergic muscarinic muscle and epithelial responses that were evoked by electrical nerve stimulation. nih.gov This finding indicates that this compound's action is not limited to blocking exogenously applied agonists but also interferes with the physiological effects of endogenously released acetylcholine from nerve terminals within the gut wall.

Investigation of Enteric Nervous System Interactions and Non-Neuronal Contributions

The spasmolytic activity of this compound results from a combination of interactions with the enteric nervous system and direct effects on smooth muscle cells. As a quaternary ammonium (B1175870) compound, its actions are primarily peripheral because it does not readily cross the blood-brain barrier. nih.govpatsnap.com

Its primary interaction with the ENS is the blockade of muscarinic receptors on postganglionic parasympathetic nerve endings. nih.govcancer.gov Research on human intestinal tissue has further revealed that this compound can significantly reduce the action potential discharge in enteric neurons induced by bethanechol, demonstrating a direct modulatory effect on neuronal excitability. nih.gov

Interestingly, at higher concentrations (e.g., 10 μmol/L), this compound has been observed to moderately decrease nicotinic receptor-mediated activities. nih.gov This suggests a potential ganglion-blocking effect, as nicotinic receptors are crucial for neurotransmission within the autonomic ganglia of the ENS. nih.govnih.gov

The principal non-neuronal contribution is the direct blockade of muscarinic receptors located on the smooth muscle cells themselves. nih.govnih.gov By binding to these receptors, this compound prevents acetylcholine from initiating the intracellular signaling cascade (including calcium mobilization) that leads to muscle cell contraction. drugbank.comnih.gov

Comparative Pharmacodynamics with Reference Anticholinergic Agents (e.g., Atropine (B194438), Selective M2/M3 Blockers)

The pharmacodynamic profile of this compound can be better understood when compared with other anticholinergic agents.

Atropine: Atropine is a tertiary amine antimuscarinic agent. Unlike the quaternary structure of this compound, atropine's structure allows it to cross the blood-brain barrier, leading to potential central nervous system side effects. patsnap.com this compound's peripheral restriction is a key distinguishing feature. While both are non-selective muscarinic antagonists, their differing pharmacokinetic profiles result in distinct clinical applications and safety considerations. Some studies suggest there are no significant differences in the effectiveness of atropine and this compound for certain conditions, such as reducing death rattle in terminal care. nih.gov

Selective M2/M3 Blockers: The muscarinic receptors in the gastrointestinal tract are predominantly of the M2 and M3 subtypes. The M3 receptor is primarily responsible for smooth muscle contraction, while the M2 receptor indirectly facilitates contraction by inhibiting relaxation pathways. This compound is a non-selective antagonist, meaning it blocks these and other muscarinic receptor subtypes throughout the body. researchgate.net

In contrast, newer agents have been developed with greater selectivity for specific receptor subtypes. For example, darifenacin (B195073) is highly selective for the M3 receptor. quizlet.com Other agents like imidafenacin (B1671753) are also potent and selective inhibitors of M3 receptors with less activity at M2 receptors. selleckchem.com This selectivity aims to target the desired therapeutic effect (e.g., relaxation of bladder or gut smooth muscle) while minimizing side effects associated with the blockade of other muscarinic receptor subtypes, such as M2 receptors in the heart. The non-selective nature of this compound's antagonism is a classical feature of its broad antispasmodic action in the GI tract.

Structure Activity Relationship Sar Studies of N Butylscopine Bromide

Structural Determinants of Muscarinic Receptor Affinity and Selectivity

The interaction of N-Butylscopine Bromide with muscarinic receptors is a highly specific process governed by various structural features of the molecule. The tropane (B1204802) skeleton, the ester linkage with tropic acid, and, most notably, the quaternary ammonium (B1175870) head are all crucial for its antagonist activity.

The core of the molecule is the bicyclic tropane ring system, which provides a rigid framework that correctly orients the other functional groups for optimal interaction with the receptor binding site. The ester group, formed from the hydroxyl group of the scopine (B3395896) moiety and the carboxyl group of tropic acid, is another critical component. The stereochemistry of the tropic acid moiety, specifically the (S)-configuration, is known to be essential for high-affinity binding to muscarinic receptors. This stereoselectivity highlights the precise three-dimensional complementarity required between the drug and its receptor.

A key structural feature that distinguishes this compound from its parent compound, scopolamine (B1681570), is the presence of a quaternary ammonium group. The nitrogen atom of the tropane ring is bonded to a butyl group, resulting in a permanent positive charge. This quaternary nature significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. The positive charge is believed to enhance the binding affinity to the anionic site of the muscarinic receptor, which is a key interaction for acetylcholine (B1216132) and its antagonists.

The length and nature of the N-alkyl substituent play a significant role in determining the affinity and, to some extent, the selectivity for different muscarinic receptor subtypes (M1-M5). While comprehensive public data detailing a systematic study of varying N-alkyl chain lengths for this compound specifically is limited, general principles of SAR for muscarinic antagonists suggest that the size and lipophilicity of this group can modulate receptor binding. The N-butyl group in this compound appears to provide a favorable balance of steric bulk and hydrophobicity for potent antimuscarinic activity at peripheral receptors, particularly the M3 subtype found on smooth muscle cells of the gastrointestinal tract. The permanent positive charge of the quaternary nitrogen is a primary determinant of its high polarity, which in turn restricts its ability to cross the blood-brain barrier. This is a crucial factor for its favorable safety profile, as it minimizes the central nervous system side effects associated with tertiary amine antimuscarinics like scopolamine.

Table 1: Key Structural Features of this compound and Their Functional Significance

| Structural Feature | Functional Significance |

| Quaternary Ammonium Group (N-butyl) | Confers a permanent positive charge, enhancing affinity for the anionic site of muscarinic receptors and limiting blood-brain barrier penetration. |

| Tropane Skeleton | Provides a rigid, bicyclic framework for the correct spatial orientation of other functional groups. |

| Ester of Tropic Acid | The ester linkage and the specific (S)-stereochemistry of the tropic acid moiety are critical for high-affinity binding to muscarinic receptors. |

| Epoxide Ring in the Scopine Moiety | Differentiates it from atropine (B194438) and contributes to the overall conformation and interaction with the receptor. |

Rational Design and Synthesis of this compound Analogs for Enhanced Pharmacological Profiles

The development of this compound itself was a result of the rational modification of a natural product, scopolamine, to achieve a more desirable pharmacological profile, namely peripheral selectivity. Further research into the synthesis of analogs has been driven by the goal of fine-tuning its properties, such as increasing potency, improving selectivity for specific muscarinic receptor subtypes, or modifying its duration of action.

One approach in the rational design of analogs involves the modification of the N-alkyl substituent. By synthesizing a series of N-alkylscopolammonium compounds with varying chain lengths and branching, researchers can explore the impact of these changes on receptor affinity and selectivity. For instance, increasing the chain length beyond butyl may alter the lipophilicity and steric interactions within the receptor's binding pocket, potentially leading to changes in potency or selectivity. The synthesis of such analogs typically involves the N-alkylation of norscopolamine, the demethylated precursor of scopolamine, with the appropriate alkyl halide.

Another strategy in analog design focuses on modifying the ester side chain. Replacing the tropic acid moiety with other acidic components can lead to compounds with different binding characteristics. The aim of such modifications could be to enhance interactions with specific amino acid residues in the receptor's binding site, thereby increasing affinity or conferring selectivity for a particular muscarinic subtype. For example, the design of "soft drugs" based on related antimuscarinic compounds involves creating analogs that are metabolically labile. These compounds are designed to exert their therapeutic effect locally and are then rapidly hydrolyzed to inactive metabolites, which could potentially reduce systemic side effects.

The synthesis of these rationally designed analogs requires multi-step chemical processes. The starting material is often scopolamine, which is first demethylated to norscopolamine. This intermediate can then be N-alkylated with various alkyl halides to produce a range of N-substituted analogs. Alternatively, modifications to the ester group can be achieved by hydrolyzing the ester in scopolamine and then re-esterifying the resulting scopine with different carboxylic acids. The pharmacological profiles of these newly synthesized compounds are then evaluated through in vitro receptor binding assays to determine their affinity for muscarinic receptor subtypes and in vivo studies to assess their antispasmodic activity and pharmacokinetic properties.

Advanced Analytical Methodologies for the Characterization and Quantification of N Butylscopine Bromide

High-Resolution Chromatographic Techniques

Chromatography remains the cornerstone for the separation and quantification of N-Butylscopine Bromide. The development of various chromatographic techniques has been driven by the need for high sensitivity, specificity, and resolution.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its advanced version, Ultra-Performance Liquid Chromatography with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS), are recognized as the most sensitive methods for the determination of this compound. rsc.orgnih.gov These techniques are particularly valuable for trace analysis in complex biological matrices like human plasma, where the drug concentration can be extremely low (pg/mL levels). annexpublishers.com

UPLC-ESI-MS/MS methods offer significant advantages, including rapid analysis times and high sensitivity, achieving lower limits of quantitation (LLOQ) down to 0.03 ng/mL. rsc.orgnih.govgrupomarista.org.brnih.gov The typical approach involves a protein precipitation or liquid-liquid extraction step to clean up the plasma sample, followed by chromatographic separation on a C18 or phenyl column. annexpublishers.comgrupomarista.org.brnih.gov Detection is highly specific, using multiple reaction monitoring (MRM) mode to track the transition of the precursor ion to a specific product ion (e.g., m/z 360.0 → 194.0). grupomarista.org.brnih.gov These validated methods have demonstrated excellent linearity, precision, and accuracy, making them suitable for pharmacokinetic and bioequivalence studies. grupomarista.org.brnih.gov

| Method | Matrix | Linearity Range | LLOQ | Extraction Technique | Chromatographic Column | Reference |

|---|---|---|---|---|---|---|

| UPLC-ESI-MS/MS | Human Plasma | 0.03 - 10.00 ng/mL | 0.03 ng/mL | Protein Precipitation | C18 | grupomarista.org.brnih.gov |

| UHPLC-MS/MS | Human Plasma | 1 - 1000 pg/mL | 1 pg/mL | Liquid-Liquid Extraction | C18 (50 x 2.1 mm, 1.7 µm) | nih.gov |

| UHPLC-ESI-MS/MS | Human Plasma | 5 - 500 pg/mL | 5 pg/mL | Solid-Phase Extraction (SPE) | Phenyl | annexpublishers.com |

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of this compound, often in combination with other active ingredients in pharmaceutical formulations. arabjchem.org Due to the compound's weak UV chromophore, standard UV detection can suffer from low sensitivity. rsc.orgnih.gov Nevertheless, HPLC-UV methods have been successfully developed, typically setting the detection wavelength at around 210 nm to achieve adequate sensitivity for quality control purposes. arabjchem.org A common setup involves a C18 reversed-phase column with a mobile phase consisting of a methanol (B129727) and water or buffer mixture. arabjchem.orgnih.gov

To address the limitations of UV detection, alternative detectors are recommended. rsc.orgnih.gov These include:

Refractive Index (RI) Detection : RI detectors provide a universal response for non-volatile analytes, making them suitable for compounds with poor UV absorbance. researchgate.netnih.gov They are particularly useful in isocratic HPLC methods for determining drug content in formulations. researchgate.net

Corona Charged Aerosol Detection (CAD) : CAD is a powerful universal detection technique that offers more consistent response and higher sensitivity than RI or Evaporative Light Scattering Detection (ELSD). lcms.czchromatographyonline.com In CAD, the eluent is nebulized, and the resulting analyte particles are charged and detected by an electrometer. chromatographyonline.com This detection method is independent of the analyte's optical properties, making it ideal for quantifying compounds like this compound. lcms.cznih.gov It can be readily integrated into HPLC or LC-MS platforms and is compatible with gradient elution, a significant advantage over RI detection. lcms.czchromatographyonline.com

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. rsc.orgnih.gov As a quaternary ammonium (B1175870) salt, the compound is non-volatile and thermally labile. Attempts to analyze it directly by GC would lead to decomposition in the hot injector port rather than volatilization. While GC-MS/MS is a powerful technique for many compounds, its application to this compound is prevented by these inherent physicochemical properties. rsc.orgnih.gov Some studies on related tropane (B1204802) alkaloids have employed derivatization steps to increase volatility, but this adds complexity to the analytical procedure. grupomarista.org.br

Due to the high polarity of this compound, specialized chromatographic techniques are required for its effective separation. rsc.orgnih.gov Reversed-Phase Thin-Layer Chromatography (RP-TLC) has proven to be a suitable method for its analysis. scispace.com In RP-TLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. This setup allows for the retention and separation of polar analytes. A spectrodensitometric RP-TLC method has been developed for the simultaneous determination of this compound and paracetamol, using a mobile phase of methanol, citrate (B86180) buffer, and trifluoroacetic acid on RP-18 plates. scispace.com This technique offers a simple and cost-effective alternative to HPLC for quality control applications.

Electrophoretic and Electrochemical Analytical Systems

A variety of analytical techniques, including electrophoretic and electrochemical methods, have been reported for the analysis of this compound. rsc.orgnih.gov Capillary electrophoresis (CE) methods have been developed for the separation and determination of tropane alkaloids and their derivatives. grupomarista.org.br These techniques separate ions based on their electrophoretic mobility in an electric field, offering high separation efficiency. Furthermore, numerous electrochemical methods have been established, leveraging the electrochemical properties of the molecule for its detection and quantification. rsc.orgnih.gov

Spectrophotometric and Colorimetric Assays

Spectrophotometric and colorimetric methods offer simple and cost-effective alternatives for the quantification of this compound, particularly in pharmaceutical formulations. rsc.orgnih.gov These methods are often based on the formation of colored ion-pair complexes. semanticscholar.orgresearchgate.net

One common approach involves reacting the positively charged quaternary ammonium group of this compound with a large, negatively charged chromophore, such as tetrathiocyanatocobaltate (CoTC) or hexathiocyanatochromate (CrTC). semanticscholar.orgresearchgate.net The resulting colored complex is extracted into an organic solvent, and its absorbance is measured at a specific wavelength (e.g., 630 nm for the CoTC complex). semanticscholar.orgresearchgate.net Another strategy involves an oxidation-reduction reaction where the drug reduces Fe(III), and the excess Fe(III) forms a colored complex with thiocyanate, which is then measured spectrophotometrically. chemrevlett.comchemrevlett.com Enzyme-kinetic colorimetric methods have also been developed, based on the ability of this compound to inhibit the activity of enzymes like cholinesterase. researchgate.net

| Method Principle | Reagent | Detection Wavelength (λmax) | Linearity Range | Reference |

|---|---|---|---|---|

| Ion-Associate Formation | Tetrathiocyanatocobaltate (CoTC) | 630 nm | 144.20 - 865.20 µg/mL | researchgate.net |

| Ion-Associate Formation | Hexathiocyanatochromate (CrTC) | 557 nm | 72.00 - 640.00 µg/mL | researchgate.net |

| Oxidation-Reduction | Fe(III) and Thiocyanate | 478 nm | 0.5 - 200 µg/mL (Batch) | chemrevlett.com |

| Enzyme-Kinetic Inhibition | Cholinesterase | 350 nm | 1 - 6 µmol/L | researchgate.net |

Development of Stability-Indicating Methods and Degradation Product Profiling

The development of stability-indicating analytical methods is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may form during manufacturing, storage, or handling. For N-Butylscopolamine Bromide, also known as Hyoscine N-Butyl Bromide (HBB), forced degradation studies are performed to understand its stability profile under various stress conditions.

A stability-indicating high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (LC-MS) has been developed to analyze HBB under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. 23michael.comchromatographyonline.com These studies involve subjecting the drug to acidic, alkaline, oxidative, and photolytic stress to induce degradation and identify the resulting products. 23michael.comhumanjournals.com

The drug has shown significant degradation in alkaline conditions, with complete degradation observed in 5 N NaOH. 23michael.comresearchgate.net It is also susceptible to degradation in acidic and oxidative environments. researchgate.net In one study, a satisfactory chromatographic separation was achieved on a C18 column with a mobile phase consisting of water and methanol (50:50 v/v) adjusted to pH 3.9 with trifluoroacetic acid, at a flow rate of 1.0 mL/min and UV detection at 210 nm. 23michael.comresearchgate.net The parent drug, HBB, was observed at a retention time of 6.2 minutes. 23michael.com Under photolytic conditions, however, N-Butylscopolamine Bromide demonstrated notable stability. researchgate.net

Mass spectrometry is employed to identify the structure of the degradation products. By analyzing the mass-to-charge ratio (m/z) of the eluted peaks, potential structures for the degradants can be proposed. For instance, under basic conditions, hydrolysis can lead to the formation of key degradation products. researchgate.net

Below is a summary of the degradation behavior of N-Butylscopolamine Bromide under various stress conditions.

Strategies for Sample Preparation in Complex Biological Matrices (e.g., Protein Precipitation, Liquid-Liquid Extraction)

The accurate quantification of N-Butylscopolamine Bromide in complex biological matrices, such as human plasma, is essential for pharmacokinetic and bioequivalence studies. The low concentrations typically found in plasma necessitate sensitive analytical methods like Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS). nih.gov However, the direct injection of plasma is not feasible due to the presence of proteins and other endogenous components that can interfere with the analysis and damage the chromatographic system. Therefore, effective sample preparation is a critical step to extract the analyte and remove interferences. The most common strategies employed for N-Butylscopolamine Bromide are protein precipitation (PPT) and liquid-liquid extraction (LLE). grupomarista.org.brnih.gov

Protein Precipitation (PPT) is a widely used technique due to its simplicity and speed. grupomarista.org.br It involves adding a water-miscible organic solvent, such as acetonitrile (B52724), to the plasma sample. grupomarista.org.br This alters the solvent environment, causing proteins to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte is separated and can be further processed or directly injected into the LC-MS/MS system. grupomarista.org.br Studies have shown that using acetonitrile as the precipitating agent can yield high mean recoveries for N-Butylscopolamine, around 94%. grupomarista.org.br

Liquid-Liquid Extraction (LLE) is another common and effective technique for cleaning up plasma samples. nih.govnih.gov This method involves the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent. Dichloromethane (B109758) is a frequently used extraction solvent for N-Butylscopolamine. nih.govnih.gov After mixing and centrifugation, the organic layer containing the analyte is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis. LLE can offer cleaner extracts compared to PPT, but it is often more time-consuming and involves larger volumes of organic solvents. annexpublishers.com Recovery rates for LLE with dichloromethane have been reported to be around 69%. nih.gov

While both methods are effective, the choice often depends on the specific requirements of the assay, such as the desired level of cleanliness, sensitivity, and sample throughput. Some studies have noted that for achieving very low limits of quantitation (e.g., 5 pg/mL), PPT and LLE may be insufficient due to matrix effects, leading to the use of more advanced techniques like Solid-Phase Extraction (SPE). annexpublishers.com

The following table compares the two primary sample preparation strategies for N-Butylscopolamine Bromide in plasma.

Principles of Green Analytical Chemistry in N-Butylscopolamine Bromide Analysis

Green Analytical Chemistry (GAC) is a movement within analytical science that aims to make analytical procedures safer for the environment and human health. alliedacademies.org It focuses on minimizing the consumption of hazardous solvents, reducing waste generation, and lowering energy usage, without compromising analytical performance. alliedacademies.orgmdpi.com These principles can be applied to the analytical methodologies used for N-Butylscopolamine Bromide.

A key aspect of greening the analysis of N-Butylscopolamine Bromide involves the evolution of chromatographic techniques. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) instead of traditional HPLC is a significant step towards greener analysis. alliedacademies.org UHPLC systems use columns with smaller particles (sub-2 µm), which allows for faster analysis times and significantly reduces the consumption of organic solvents like acetonitrile and methanol. alliedacademies.org This not only decreases the environmental footprint but also lowers operational costs. mdpi.com

The choice of solvents in both chromatography and sample preparation is a major focus of GAC. researchgate.net Many methods for N-Butylscopolamine analysis use acetonitrile and dichloromethane, which are considered hazardous. grupomarista.org.brnih.gov GAC encourages the replacement of such toxic solvents with more benign alternatives like ethanol (B145695), water, or supercritical fluids such as CO₂. mdpi.comresearchgate.net For instance, Supercritical Fluid Chromatography (SFC) is an inherently greener separation technique that uses supercritical CO₂ as the primary mobile phase, drastically reducing organic solvent use. mdpi.com

Miniaturization is another core principle of GAC. researchgate.net Developing methods that use smaller sample sizes and require less reagent volume directly leads to waste reduction. The high sensitivity of modern MS/MS detectors allows for the use of smaller plasma volumes for extraction, aligning with green principles.

Finally, the entire lifecycle of the analytical method is considered. This includes minimizing energy consumption by using modern, energy-efficient instruments and automating procedures to reduce the potential for error and reagent waste. mdpi.com While specific studies focusing solely on "greening" N-Butylscopolamine Bromide analysis are not prevalent, the application of GAC principles to existing methods can significantly reduce their environmental impact. researchgate.net Evaluating established methods using tools like the Analytical Eco-Scale can help quantify their environmental friendliness and guide the development of more sustainable future methods. researchgate.net

The table below outlines key GAC principles and their application to N-Butylscopolamine Bromide analysis.

Computational and Quantum Chemical Investigations of N Butylscopine Bromide

Computational chemistry provides powerful tools to investigate the structural, electronic, and energetic properties of molecules, offering insights that are often difficult to obtain through experimental methods alone. For N-Butylscopolamine Bromide, also known as Hyoscine Butylbromide, these in silico approaches are crucial for understanding its mechanism of action at a molecular level.

Emerging Research Avenues and Future Perspectives for N Butylscopine Bromide

Exploration of Undiscovered Pharmacological Targets or Modulatory Actions

While the primary therapeutic action of N-Butylscopolamine Bromide is attributed to its blockade of muscarinic receptors, particularly the M3 subtype in the gastrointestinal tract, emerging evidence suggests a more nuanced pharmacological profile. nih.govdrugbank.com The attachment of the butyl-bromide moiety to the scopolamine (B1681570) structure creates a quaternary ammonium (B1175870) compound that limits its passage across the blood-brain barrier, thereby minimizing central nervous system effects. wikipedia.orgresearchgate.net

Elucidation of Fine-Grained Cholinergic Pathway Regulation

The regulation of cholinergic pathways is critical for controlling smooth muscle motility and glandular secretions. N-Butylscopolamine Bromide acts as a potent inhibitor of these pathways. nih.gov Detailed functional studies on human intestinal tissue have provided a comprehensive understanding of its mechanism.

The compound concentration-dependently reduces muscle contractions, calcium mobilization, and epithelial secretion induced by muscarinic agonists. nih.gov Furthermore, it effectively inhibits cholinergic responses that are triggered by electrical nerve stimulation, confirming its direct impact on the enteric nervous system. nih.gov Research has also demonstrated that N-Butylscopolamine Bromide can significantly reduce the action potential discharge in enteric neurons when stimulated by a muscarinic agonist. nih.gov This highlights its role not just as a muscle relaxant, but also as a modulator of neural signaling within the gut wall. While its antimuscarinic action is potent and primary, the moderate antagonism of nicotinic receptors at higher concentrations suggests a secondary modulatory role that could fine-tune cholinergic transmission. nih.gov

Table 1: Inhibitory Concentrations of N-Butylscopolamine Bromide on Muscarinic Agonist-Induced Responses in Human Intestinal Tissue

| Response Measured | IC₅₀ Value (nmol L⁻¹) |

| Muscle Contractions | 429 |

| Calcium Mobilization | 121 |

| Epithelial Secretion | 224 |

| Data sourced from a study on human intestinal samples. nih.gov |

Innovations in Sustainable Synthesis and Analytical Methodologies

Advances in organic synthesis are leading to more efficient and potentially more sustainable methods for producing N-Butylscopolamine Bromide. One simplified synthesis method involves dissolving scopolamine in tetrahydrofuran (B95107), adding n-butyl bromide, and heating the mixture to reflux. google.com This process can achieve a total yield of over 60% after recrystallization, offering a straightforward approach to production. google.com The focus of such innovations is often on improving yield, reducing reaction times, and minimizing the use of hazardous reagents, aligning with the principles of green chemistry.

Concurrently, analytical methodologies for the detection and quantification of N-Butylscopolamine Bromide have become highly sophisticated. Modern techniques are crucial for pharmacokinetic studies and quality control. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a prominent method, offering high sensitivity and specificity for determining the compound's levels in human plasma. researchgate.netannexpublishers.com These methods often involve liquid-liquid extraction or solid-phase extraction for sample cleanup. researchgate.netannexpublishers.com

Table 2: Modern Analytical Methods for N-Butylscopolamine Bromide Determination

| Technique | Sample Matrix | Key Features |

| UHPLC-ESI-MS/MS | Human Plasma | Uses liquid-liquid extraction; linear range of 1 to 1000 pg/mL. researchgate.net |

| UHPLC-ESI-MS/MS | Human Plasma | Employs solid-phase extraction (SPE); linear range of 5 to 500 pg/mL. annexpublishers.com |

| High-Performance Liquid Chromatography (HPLC) | Pharmaceutical Formulations | Isocratic elution with UV and conductometric detection. researchgate.net |

| Capillary Electrophoresis | Pharmaceutical Formulations | An alternative to HPLC for separating polar compounds. researchgate.net |

Theoretical Prediction of Novel Derivatives with Tailored Pharmacological Profiles

The structure of N-Butylscopolamine Bromide provides a foundation for the theoretical design of novel derivatives with enhanced or specialized pharmacological properties. medkoo.com As a quaternary ammonium derivative of scopolamine, its limited ability to cross the blood-brain barrier is a key structural advantage. wikipedia.orgresearchgate.net Computational modeling and structure-activity relationship (SAR) studies can be employed to predict how modifications to the molecule might alter its behavior.

Future research could focus on developing derivatives with greater selectivity for specific muscarinic receptor subtypes or with modified pharmacokinetic profiles, such as a longer half-life. For instance, altering the length or composition of the alkyl chain (the "butyl" group) could influence receptor affinity and duration of action. The goal of such theoretical work is to design next-generation antispasmodics with improved efficacy and tissue specificity, potentially expanding their therapeutic applications while maintaining a favorable safety profile.

Table 3: Theoretical Modifications of N-Butylscopolamine Bromide and Potential Pharmacological Outcomes

| Molecular Modification | Predicted Outcome | Rationale |

| Varying the N-alkyl chain length | Altered receptor affinity and duration of action | The size and lipophilicity of the alkyl group can influence how strongly the molecule binds to the muscarinic receptor pocket. |

| Modifying the tropic acid ester | Enhanced selectivity for M2 vs. M3 receptors | The ester linkage is crucial for binding; subtle changes could favor one receptor subtype over another, potentially separating anti-motility from cardiac effects. |

| Introducing bio-isosteric replacements | Improved metabolic stability | Replacing metabolically vulnerable parts of the molecule could lead to a longer half-life and more consistent plasma levels. |

Q & A

Q. How can researchers address variability in chromatographic peak integration for this compound assays?

- Methodological Answer :

- Optimize integration parameters (baseline noise threshold, peak width) using software tools (e.g., Empower®).

- Validate manual integration against automated methods for precision (%RSD < 2%).

- Document all adjustments to ensure reproducibility .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to human studies involving this compound?

- Methodological Answer :

- Obtain informed consent detailing risks (e.g., anticholinergic side effects).

- Submit protocols to institutional review boards (IRBs) for approval, including data safety monitoring plans.

- Adhere to Declaration of Helsinki principles for clinical trials .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Publish detailed synthetic procedures (solvents, catalysts, reaction times).

- Characterize intermediates/products with NMR, HRMS, and elemental analysis.

- Deposit raw data in open-access repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.